An In-Depth Technical Guide to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
An In-Depth Technical Guide to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. Structurally belonging to the 4-anilinopiperidine class, this molecule serves as a critical precursor in the development of high-potency synthetic opioids, most notably as a known impurity and starting material in pathways leading to Remifentanil and other fentanyl analogues.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physicochemical properties, synthesis methodologies, analytical characterization, and chemical reactivity. Our focus is on providing not just procedural steps but also the underlying scientific rationale to empower effective and safe utilization in a research and development setting.
Introduction and Strategic Importance
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS No: 61085-60-7) is a functionalized piperidine derivative of significant interest in medicinal chemistry.[4] Its core structure, featuring a tertiary amine protected by a benzyl group and a quaternary carbon bearing both an aniline and a methyl carboxylate group, makes it a versatile scaffold.
Its primary relevance stems from its position as a key intermediate in the synthesis of potent analgesics.[3] The 4-anilinopiperidine core is the foundational pharmacophore for the entire fentanyl class of opioids. This specific compound is a direct precursor that can be elaborated into more complex structures through reactions at the aniline nitrogen (acylation) and the ester (reduction or hydrolysis).[5][6] Understanding its properties is therefore crucial for controlling synthesis pathways and for the analytical identification of process-related impurities in active pharmaceutical ingredients (APIs) like Remifentanil, where it is designated as "Impurity J".[1][7]
Physicochemical and Structural Properties
The compound typically presents as a solid at room temperature.[4][8] Its structural and physical properties are critical for designing reaction conditions, purification strategies (e.g., crystallization or chromatography), and for its analytical detection.
| Property | Value | Source(s) |
| CAS Number | 61085-60-7 | [1][4][8] |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1][8] |
| Molecular Weight | 324.42 g/mol | [1][8][9] |
| IUPAC Name | methyl 4-anilino-1-benzylpiperidine-4-carboxylate | [1] |
| Appearance | Solid / Powder | [4][8] |
| Melting Point | 80-80.5 °C | [4] |
| Boiling Point | 454 °C (Predicted) | [4] |
| Density | 1.172 g/cm³ (Predicted) | [4] |
| Flash Point | 226.2 °C (Predicted) | [4] |
| XLogP3 | 3.317 | [4] |
| InChI Key | NPNNCHCGYDKUTA-UHFFFAOYSA-N | [1][8] |
Synthesis Pathway: Optimized Strecker Reaction
The construction of the quaternary center in Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a non-trivial synthetic challenge. An efficient and well-documented approach is a multi-step sequence beginning with 1-benzylpiperidin-4-one, which leverages a Strecker-type condensation.[3] This method is robust and provides a high yield of the key α-aminonitrile intermediate.
Experimental Protocol: Synthesis via Strecker Condensation
This protocol is adapted from established methodologies for synthesizing functionalized piperidines.[3]
Step 1: Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile
-
Rationale: This step forms the crucial C-C and C-N bonds at the C4 position. The Strecker reaction involves the condensation of a ketone (1-benzylpiperidin-4-one) with an amine (aniline) to form an iminium ion, which is then attacked by a cyanide nucleophile.
-
Procedure:
-
To a stirred solution of 1-benzylpiperidin-4-one (1.0 eq) and aniline (1.0 eq) in a suitable solvent like glacial acetic acid, add sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the ketone.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile, which is often used directly in the next step.[3]
-
Step 2: Hydrolysis of Nitrile to Ester
-
Rationale: The final step involves converting the nitrile group to a methyl ester. This is typically achieved via acidic methanolysis. The presence of concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the methyl ester.
-
Procedure:
-
Dissolve the crude 1-benzyl-4-phenylaminopiperidine-4-carbonitrile from the previous step in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10 °C.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., cold 50% NaOH or NH₄OH) to a pH > 10.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain pure Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.
-
Synthesis Workflow Diagram
Caption: Strecker synthesis of the target compound.
Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are paramount. The following spectroscopic data are characteristic of the compound's structure.
| Technique | Expected Signature |
| ¹H NMR | Signals corresponding to aromatic protons of the benzyl and aniline groups (~6.6-7.5 ppm), a singlet for the benzyl CH₂ (~3.5-3.6 ppm), a singlet for the OCH₃ group (~3.7 ppm), and complex multiplets for the piperidine ring protons (~1.6-2.6 ppm). A broad singlet for the N-H proton of the aniline group. |
| ¹³C NMR | A signal for the ester carbonyl (~175 ppm), multiple signals in the aromatic region (115-145 ppm), a quaternary carbon signal (~60-65 ppm), and signals for the benzyl CH₂, piperidine carbons, and the methoxy carbon.[1][3] |
| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at m/z 324. A common fragmentation pattern involves the loss of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion).[3] |
| Infrared (IR) | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), aromatic C=C stretching (~1600, 1500 cm⁻¹), and C-N stretching. |
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate. Its synthetic utility is primarily demonstrated through two key transformations that pave the way for fentanyl-class analgesics.
A. N-Acylation at the Aniline Nitrogen
The secondary amine of the aniline moiety is readily acylated. This is the key step toward Remifentanil and other analogues. For example, reaction with propionyl chloride in the presence of a base yields the N-acylated product.[3] This transformation introduces the N-phenylpropanamide group characteristic of many potent fentanyl derivatives.[10]
B. Reduction of the Methyl Ester
The methyl ester can be reduced to a primary alcohol, yielding [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol. This transformation opens pathways to different classes of analogues where the ester is replaced by a hydroxymethyl or other functional groups.
Experimental Protocol: Ester Reduction
This protocol is based on a patented procedure using a powerful hydride reducing agent.[6][11]
-
Rationale: Strong reducing agents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or lithium aluminum hydride (LAH) are required to reduce the ester to a primary alcohol without affecting the aromatic rings or the tertiary amine. Toluene is a suitable high-boiling, non-protic solvent.
-
Procedure:
-
Charge a dry, nitrogen-purged reaction flask with Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (1.0 eq) and anhydrous toluene.
-
Stir the mixture to achieve a clear solution.
-
Slowly add a solution of Red-Al (2.0-3.0 eq) dropwise, maintaining the internal temperature at 20-25 °C. An exothermic reaction is expected.
-
Stir the reaction at room temperature for 2-3 hours until complete conversion is confirmed by TLC/LC-MS.[6]
-
Carefully quench the reaction by the slow, dropwise addition of a 5% NaOH solution at a temperature below 30 °C.[6]
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.[6]
-
Role as a Synthetic Intermediate Diagram
Caption: Key synthetic transformations of the title compound.
Safety, Handling, and Storage
As a research chemical and precursor to potent biologically active molecules, appropriate safety precautions are mandatory.
-
Handling: Always handle this compound within a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or powder and prevent contact with skin and eyes.[12]
-
Toxicology: While specific toxicology data for this exact compound is limited, related anilinopiperidines can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[13] Assume the compound is hazardous and handle accordingly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
Conclusion
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is more than a simple chemical; it is a strategic building block in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an invaluable precursor for the development of novel analgesics and other CNS-active agents. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist or researcher working within this important chemical space.
References
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PubChem. (n.d.). Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]
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